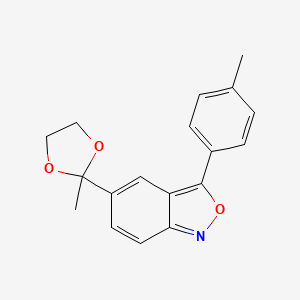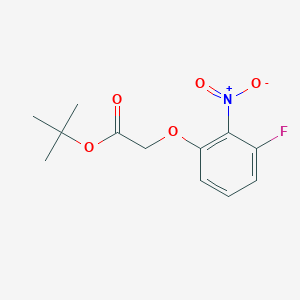
tert-Butyl 2-(3-fluoro-2-nitrophenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-Butyl 2-(3-fluoro-2-nitrophenoxy)acetate is a chemical compound that has been studied extensively in scientific research. This compound is commonly used in laboratory experiments due to its unique properties and mechanisms of action.
Scientific Research Applications
Chemoselective Nitration
Tert-butyl nitrite is recognized as a chemoselective nitrating agent, particularly effective for mononitro derivatives of phenolic substrates. It's suggested that the reaction involves O-nitrosyl intermediates preceding C-nitration through homolysis and oxidation. This method has shown compatibility with tyrosine-containing peptides on solid support for the synthesis of fluorogenic substrates, crucial for protease characterization (Koley, Colón, & Savinov, 2009).
Hydroxyl Protection
The (2-nitrophenyl)acetyl (NPAc) group has been utilized for hydroxyl protection. Derivatives like (2-nitrophenyl)acetates, derived from (2-nitrophenyl)acetic acid, are stable under common carbohydrate transformations. The NPAc group can be selectively removed without affecting other common protecting groups, making it a versatile option in complex organic synthesis (Daragics & Fügedi, 2010).
Catalyst in Alkylation Reactions
Tert-butylphenol, an intermediate in organic synthesis, is produced through the alkylation reaction of phenol and tert-butyl alcohol. The catalyst, 1H-imidazole-1-acetic acid tosilate ([HIMA]OTs), has been synthesized and an efficient catalytic system has been established, showcasing excellent recycling performance. This method offers a potential pathway for the industrial synthesis of tert-butylphenol (Zhang et al., 2022).
Extraction and Distillation in Fuel Additive Production
In the production of glycerol ether, a fuel additive, tert-butyl alcohol is often used. However, recovering this excess alcohol is challenging due to the presence of an azeotropic mixture of tert-butyl alcohol and water. A proposed recovery process involves extractive distillation and conventional distillation columns, with hexyl acetate identified as the most suitable solvent based on techno-economic assessment and environmental impact indicators (Simasatitkul, Kaewwisetkul, & Arpornwichanop, 2017).
Mechanism of Action
Target of Action
Compounds with similar structures are often used in organic synthesis, particularly in reactions such as the suzuki-miyaura coupling .
Mode of Action
Without specific information, it’s difficult to say exactly how “tert-Butyl 2-(3-fluoro-2-nitrophenoxy)acetate” interacts with its targets. In a suzuki-miyaura coupling, organoboron compounds react with organic halides or pseudohalides to form a carbon-carbon bond .
Biochemical Analysis
Biochemical Properties
tert-Butyl 2-(3-fluoro-2-nitrophenoxy)acetate plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules through various mechanisms. For instance, it may act as a substrate or inhibitor in enzymatic reactions, influencing the activity of specific enzymes. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and van der Waals forces .
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the activity of key signaling molecules, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, it may induce changes in gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments .
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its activity. Targeting signals and post-translational modifications direct the compound to particular organelles, affecting its function and activity .
properties
IUPAC Name |
tert-butyl 2-(3-fluoro-2-nitrophenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO5/c1-12(2,3)19-10(15)7-18-9-6-4-5-8(13)11(9)14(16)17/h4-6H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDQUTRRNGPLKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=C(C(=CC=C1)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

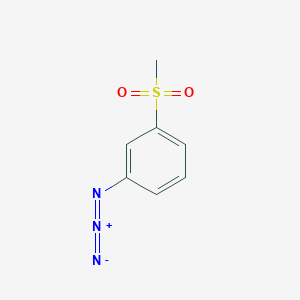
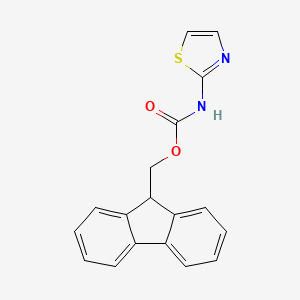
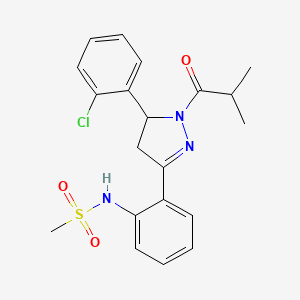
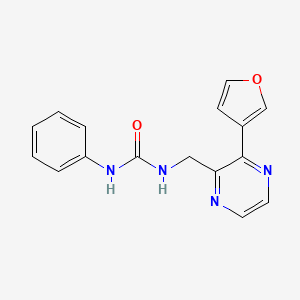

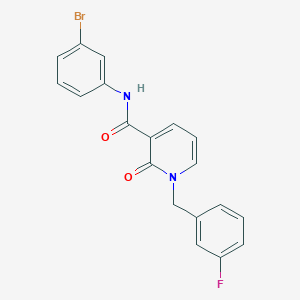
![1-(4-methylpiperazin-1-yl)-4-((4-nitrobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2495397.png)
![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide](/img/structure/B2495402.png)
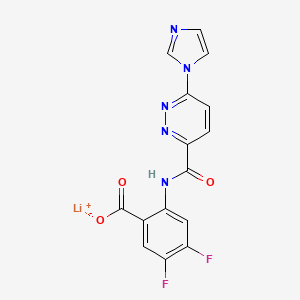
![N-[1-(benzyloxy)propan-2-yl]prop-2-enamide](/img/structure/B2495407.png)
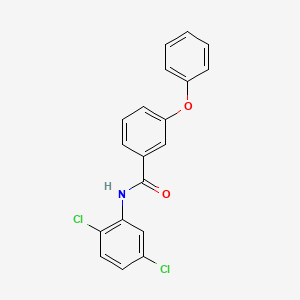
![5-Ethyl-5-methyl-3-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methyl]imidazolidine-2,4-dione](/img/structure/B2495410.png)
